Ethyl 4-(2-hydroxybutan-2-yl)-2-propyl-1H-imidazole-5-carboxylate
Description
Propriétés
IUPAC Name |
ethyl 5-(2-hydroxybutan-2-yl)-2-propyl-1H-imidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-5-8-9-14-10(12(16)18-7-3)11(15-9)13(4,17)6-2/h17H,5-8H2,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDEWGNFXYCGRJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(N1)C(C)(CC)O)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90444797 | |
| Record name | Ethyl 5-(2-hydroxybutan-2-yl)-2-propyl-1H-imidazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90444797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172875-53-5 | |
| Record name | Ethyl 5-(2-hydroxybutan-2-yl)-2-propyl-1H-imidazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90444797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Step 1: Formation of Diethyl 2-Chloro-3-oxosuccinate
Ethyl oxalate and ethyl chloroacetate undergo Claisen condensation in ethanol catalyzed by sodium ethoxide at 0–5°C, yielding diethyl 2-chloro-3-oxosuccinate (Compound 8 ) as a pale-yellow liquid (59.5% yield). Optimized conditions avoid ether solvents, simplifying workup and reducing hydrolytic side reactions. The reaction mechanism proceeds via enolate formation, with sodium ethoxide deprotonating ethyl oxalate to initiate nucleophilic attack on ethyl chloroacetate.
Step 2: Imidazole Ring Construction via Butyramidinium Condensation
Compound 8 reacts with butyramidinium chloride in ethanol under mild conditions (60–70°C, 5 hours) to form diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate (Compound 9 ) in 71% yield. Butyramidinium’s thiourea-like structure facilitates cyclocondensation by activating the carbonyl groups of Compound 8, enabling nucleophilic attack by the amidine nitrogen. This step’s regioselectivity is attributed to steric hindrance from the propyl group, directing substitution to the C4 position.
Table 1: Reaction Parameters and Outcomes for the Three-Step Synthesis
| Step | Reactants | Conditions | Yield | Purity |
|---|---|---|---|---|
| 1 | Ethyl oxalate, ethyl chloroacetate | 0–5°C, 24h, NaOEt/EtOH | 59.5% | – |
| 2 | Compound 8, butyramidinium | 60–70°C, 5h, EtOH | 71% | – |
| 3 | Compound 9, MeMgBr | 15°C, 1h, THF | 82.6% | 99.5% |
Patent-Driven Process for High-Purity Compound 2
A patented method (EP2374799B1) enhances purity by leveraging lactone intermediate (Compound II ) hydrolysis and transesterification. Diethyl 2-propylimidazole-4,5-dicarboxylate undergoes Grignard addition to form ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate (Compound V ), which is hydrolyzed to a carboxylic acid (Compound III ) and cyclized to lactone Compound II . Impurities (e.g., hydroxyl-methylated byproducts) are removed via sodium bicarbonate washes, enabling >99% purity after recrystallization.
Key Advantages:
-
Impurity Control : Alkaline washes selectively remove acidic byproducts without degrading the lactone.
-
Solvent Flexibility : Ethyl acetate or dichloromethane achieves efficient phase separation during extraction.
-
Catalyst Efficiency : p-Toluenesulfonic acid accelerates transesterification at 40–60°C, reducing reaction time to 6 hours.
Comparative Analysis of Synthetic Methodologies
Yield and Scalability
The three-step synthesis offers superior yields (82.6%) compared to the patent route’s multi-step process (undisclosed yields). However, the patent method’s focus on impurity removal makes it preferable for GMP-compliant manufacturing, despite potential yield trade-offs.
Purification Strategies
-
Acid-Base Recrystallization : The journal method uses hydrochloric acid and NaOH to precipitate Compound 2, achieving 99.5% purity.
-
Lactone Intermediate Crystallization : The patent employs lactone cyclization and ethyl acetate/hexane recrystallization to isolate ultra-pure Compound II before transesterification.
Table 2: Purity Enhancement Techniques
| Method | Technique | Purity Outcome |
|---|---|---|
| Acid-base treatment | HCl/NaOH precipitation | 99.5% |
| Lactone recrystallization | Ethyl acetate/hexane crystallization | >99% |
Mechanistic Insights and Side-Reaction Mitigation
Competing Pathways in Grignard Addition
Overalkylation at the C5 ester carbonyl is minimized by maintaining low temperatures (0–10°C) and using THF as a coordinating solvent. Excess MeMgBr (3 equiv.) ensures complete conversion, while quenching with NH4Cl prevents magnesium alkoxide formation.
Hydrolytic Degradation of Lactone Intermediate
The patent process identifies lactone ring-opening under acidic conditions as a critical side reaction. Buffered workups (pH 7–8) stabilize Compound II during aqueous extractions.
Industrial-Scale Considerations
Solvent Selection
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-(2-hydroxybutan-2-yl)-2-propyl-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The imidazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted imidazole derivatives.
Applications De Recherche Scientifique
Basic Information
- IUPAC Name : Ethyl 4-(2-hydroxybutan-2-yl)-2-propyl-1H-imidazole-5-carboxylate
- Molecular Formula : C13H22N2O3
- Molecular Weight : 254.33 g/mol
- Purity : Typically >95% .
Structural Characteristics
The compound features an imidazole ring, which is known for its biological activity, making it a valuable scaffold in drug development. The presence of the hydroxybutan-2-yl group enhances its solubility and potential reactivity.
Medicinal Chemistry
This compound has been explored for its potential therapeutic effects, particularly as an anti-inflammatory and anti-cancer agent. The imidazole moiety is often associated with biological activity, and research indicates that derivatives of this compound can exhibit significant pharmacological properties.
Case Study: Anti-Cancer Activity
A study investigated the effects of imidazole derivatives on cancer cell lines, revealing that compounds similar to this compound demonstrated cytotoxic effects against specific tumor types. The mechanism was attributed to the inhibition of key enzymes involved in cell proliferation .
Organic Synthesis
This compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functionalizations that are valuable in the preparation of pharmaceuticals and agrochemicals.
Synthesis Pathway Example
A synthetic route utilizing this compound involves:
- Alkylation Reactions : Modifying the carboxylic acid group to introduce various alkyl chains.
- Condensation Reactions : Forming new imidazole derivatives that can be screened for biological activity .
Material Science
Research has also explored the use of this compound in developing novel materials, particularly in coatings and polymers where imidazole groups can enhance adhesion and thermal stability.
Application Example: Coating Technology
The incorporation of this compound into polymer matrices has shown improved mechanical properties and resistance to environmental degradation .
Data Tables
Mécanisme D'action
The mechanism of action of Ethyl 4-(2-hydroxybutan-2-yl)-2-propyl-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites of enzymes, modulating their activity. The compound may also interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparaison Avec Des Composés Similaires
(a) Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate
(b) Ethyl 1-Butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate
- Molecular Formula : C₂₂H₂₆N₂O₄
- Molecular Weight : 382.45 g/mol
- Key Differences : Benzoimidazole core instead of imidazole, with a bulky 2-hydroxy-4-methoxyphenyl group and a butyl substituent.
- Impact : Enhanced UV-Vis absorption (λₐᵦₛ ~350 nm) and photoluminescence due to extended conjugation, making it suitable for optoelectronic applications .
Physicochemical Properties
Notable Trends:
Activité Biologique
Ethyl 4-(2-hydroxybutan-2-yl)-2-propyl-1H-imidazole-5-carboxylate, a compound with the CAS number 172875-53-5, has gained attention in scientific research due to its potential biological activities. This article explores its biological mechanisms, applications, and relevant case studies.
- Molecular Formula : C13H22N2O3
- Molecular Weight : 254.33 g/mol
- IUPAC Name : this compound
- Purity : Typically around 95% .
Target Pathways
Research indicates that this compound may act as an inhibitor of the extracellular signal-regulated kinases (ERK1/2) pathway, which is crucial in regulating cell proliferation and survival. This interaction suggests potential antineoplastic (anti-cancer) properties .
Biochemical Pathways
The compound is hypothesized to affect the MAP kinase signaling pathway, leading to the suppression of cancer cell growth. The inhibition of ERK1/2 could result in reduced activation of downstream targets involved in cell cycle progression and apoptosis.
Anticancer Properties
In vitro studies have shown that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of imidazole have been explored for their ability to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Enzyme Inhibition
This compound has also been investigated for its potential as an enzyme inhibitor. It may modulate various receptors and enzymes involved in metabolic pathways, which could have implications in treating metabolic disorders or enhancing drug efficacy .
Case Studies
-
Antitumor Activity :
A study on imidazole derivatives demonstrated that similar compounds exhibited cytotoxic effects against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways . -
Enzyme Modulation :
Research involving imidazole derivatives indicated their role as modulators of protein kinases, affecting signaling pathways associated with inflammation and cancer progression. These findings suggest that this compound could similarly impact these pathways .
Comparative Analysis
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| Histidine | Essential amino acid | Protein synthesis |
| Clotrimazole | Antifungal | Inhibition of ergosterol synthesis |
| Metronidazole | Antibacterial | Disruption of DNA synthesis |
| This compound | Anticancer, enzyme inhibition | ERK1/2 pathway inhibition |
Q & A
Q. Key Parameters for Optimization :
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Alkylation | K₂CO₃, DMF | 100°C | ~70% |
| Oxidation | mCPBA, CH₂Cl₂ | 0°C → RT | ~95% |
Methodological challenges include controlling regioselectivity during alkylation and minimizing side reactions (e.g., over-oxidation) .
Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Basic Research Question
Characterization relies on:
- NMR Spectroscopy : To confirm substituent positions (e.g., hydroxybutan-2-yl and propyl groups) and imidazole ring integrity.
- Mass Spectrometry (MS) : For molecular weight validation (e.g., observed m/z 474.55 aligns with C₂₆H₃₀N₆O₃) .
- HPLC : To assess purity (>98%) and resolve process-related impurities (e.g., tetrazole derivatives) using reverse-phase C18 columns .
Q. Analytical Workflow :
| Technique | Parameters | Application |
|---|---|---|
| ¹H/¹³C NMR | 400–500 MHz, DMSO-d₆ | Structural elucidation |
| LC-MS | ESI+, C18 column | Purity and mass verification |
| IR | 4000–400 cm⁻¹ | Functional group analysis |
How can computational methods predict the hydrogen-bonding interactions and reactivity of this compound?
Advanced Research Question
Computational approaches include:
- Density Functional Theory (DFT) : To model hydrogen-bonding patterns (e.g., interactions between the hydroxybutan-2-yl group and imidazole ring). highlights the role of graph-set analysis in understanding supramolecular aggregation.
- Molecular Docking : To predict binding affinities with biological targets (e.g., endothelin receptors, as suggested in ).
- Solubility Prediction : Using Hansen solubility parameters to optimize solvent selection for crystallization.
Q. Key Findings :
- The hydroxybutan-2-yl group forms intramolecular H-bonds, stabilizing the imidazole core .
- Reactivity at the carboxylate ester moiety is influenced by electron-withdrawing effects of the tetrazole substituent (observed in analogs from ).
What challenges arise in X-ray crystallographic analysis of this compound?
Advanced Research Question
Crystallographic challenges include:
- Twinned Crystals : Common due to flexible substituents (e.g., hydroxybutan-2-yl). recommends using SHELXL for refinement of twinned data.
- Disorder in Alkyl Chains : The propyl and hydroxybutan-2-yl groups may exhibit positional disorder, requiring constrained refinement.
- Validation : Tools like PLATON (from ) check for missed symmetry (e.g., pseudo-merohedral twinning).
Q. Refinement Parameters :
| Software | Function | Outcome |
|---|---|---|
| SHELXL | Twin refinement | R-factor < 5% |
| CrysAlisPro | Data integration | Completeness > 98% |
How are process-related impurities (e.g., tetrazole derivatives) controlled in pharmaceutical applications?
Advanced Research Question
Impurity control involves:
Synthetic Route Optimization : Minimizing side reactions during alkylation (e.g., using controlled stoichiometry of 6-chloro pipronyl chloride) .
Analytical Monitoring :
- HPLC-MS : Detects impurities like 1-[(2'-tetrazol-5-yl-biphenyl)-4-yl]methyl analogs at ppm levels .
- NMR : Identifies regioisomeric byproducts.
Q. Impurity Profile :
| Impurity | Source | Control Strategy |
|---|---|---|
| Tetrazole dimer | Over-alkylation | Limit reaction time/temperature |
| Sulfoxide byproduct | Over-oxidation | Controlled mCPBA stoichiometry |
How does the hydroxybutan-2-yl group influence the compound’s pharmacokinetic properties?
Advanced Research Question
The hydroxybutan-2-yl group enhances:
- Solubility : Polar interactions improve aqueous solubility (logP ~2.5 predicted via ).
- Metabolic Stability : Resistance to cytochrome P450 oxidation due to steric hindrance.
Q. In Silico ADME Predictions :
| Parameter | Value | Method |
|---|---|---|
| logP | 2.5 | ChemAxon |
| H-bond donors | 2 | QikProp |
| Bioavailability | 65% | SwissADME |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
